molecular formula C9H9ClO3 B13561785 4-Chloro-2-methylmandelic acid

4-Chloro-2-methylmandelic acid

Cat. No.: B13561785
M. Wt: 200.62 g/mol
InChI Key: HJDJYZNELTVHAQ-UHFFFAOYSA-N
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Description

Significance of Alpha-Hydroxy Carboxylic Acids in Chemical Research

Alpha-hydroxy carboxylic acids (AHAs) are a fundamental group of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This structural feature imparts unique chemical properties, making them stronger acids than their non-hydroxylated counterparts, a phenomenon enhanced by internal hydrogen bonding. wikipedia.org

In chemical research, AHAs like glycolic acid, lactic acid, and mandelic acid serve as crucial precursors in the industrial-scale synthesis of various compounds. wikipedia.org They are utilized in the preparation of aldehydes through oxidative cleavage and are foundational in the development of biodegradable polymers such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). wikipedia.org The broad utility of AHAs extends to their role as intermediates in numerous metabolic pathways and their application in various industries, including pharmaceuticals and cosmetics. numberanalytics.comnih.gov The ability of these acids to modulate skin keratinization has also been a subject of study. researchgate.net

Overview of Halogenated and Alkyl-Substituted Mandelic Acids

The introduction of halogen atoms and alkyl groups onto the phenyl ring of mandelic acid gives rise to a diverse family of derivatives with tailored properties. Halogenated mandelic acids, in particular, are recognized as important pharmaceutical intermediates and chiral resolving agents. nih.gov The position and nature of the halogen substituent significantly influence the compound's effectiveness in processes like co-crystal resolution. nih.gov

For instance, studies on the resolution of various chloromandelic acids have demonstrated that the position of the chlorine atom affects the efficiency and even the resulting enantiomer configuration during separation. nih.gov Research has shown that levetiracetam (B1674943) can be used to resolve racemic mixtures of 2-chloromandelic acid, 3-chloromandelic acid, and 4-chloromandelic acid, highlighting the nuanced interactions governed by substituent placement. nih.govresearchgate.net The separation of these derivatives is often achieved through techniques like high-performance liquid chromatography (HPLC) using chiral stationary phases. nih.gov

Alkyl substitution on the mandelic acid ring can also modify its chemical properties, influencing factors like solubility and reactivity, which is a key consideration in the synthesis of more complex molecules.

Academic Research Trajectories for 4-Chloro-2-methylmandelic Acid

While direct and extensive research on this compound is not widely published, its academic research trajectories can be logically inferred from the established applications of its structural analogues. The presence of both a chloro and a methyl group on the phenyl ring suggests several potential avenues for investigation.

A primary area of research would likely focus on its application as a chiral resolving agent . The unique electronic and steric environment created by the 4-chloro and 2-methyl substituents could offer novel selectivity in the separation of racemic mixtures of alcohols and amines, a common application for mandelic acid derivatives. wikipedia.orglibretexts.org Research would involve forming diastereomeric salts with various racemic compounds and evaluating the efficiency of separation through crystallization. wikipedia.org

Another significant research trajectory is its use as a synthetic intermediate . The functional groups present in this compound make it a candidate for the synthesis of complex, biologically active molecules. The carboxylic acid and hydroxyl groups can undergo various transformations, while the substituted phenyl ring can be further functionalized. Its structural similarity to intermediates used in the synthesis of pharmaceuticals, such as the anti-thrombotic agent clopidogrel (B1663587) which utilizes (R)-o-chloromandelic acid, suggests its potential in medicinal chemistry. researchgate.net

Investigations into its specific chemical and physical properties, such as its pKa value, solubility in different solvents, and spectroscopic characteristics, would be fundamental to understanding its potential applications.

Data Tables

Table 1: Properties of Selected Mandelic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
Mandelic AcidC₈H₈O₃152.15Parent Compound nih.gov
4-Chloromandelic AcidC₈H₇ClO₃186.59Chloro-substituent nih.gov
2-Chloromandelic AcidC₈H₇ClO₃186.59Chloro-substituent
4-Chloro-2-methylbenzoic AcidC₈H₇ClO₂170.59Related precursor structure sigmaaldrich.com

Table 2: Research Applications of Halogenated Mandelic Acids

CompoundApplicationResearch FindingReference
2-Chloromandelic AcidChiral ResolutionCan be effectively resolved using levetiracetam via co-crystallization. nih.govresearchgate.net nih.gov, researchgate.net
3-Chloromandelic AcidChiral ResolutionResolution efficiency and enantiomeric excess are dependent on conditions like solvent and temperature. nih.govresearchgate.net nih.gov, researchgate.net
4-Chloromandelic AcidChiral ResolutionShows different resolution performance compared to 2- and 3-chloro isomers, indicating substituent position is critical. nih.govresearchgate.net nih.gov, researchgate.net
4-Bromomandelic AcidChiral ResolutionUsed in studies to understand the effect of different halogen substituents on resolution efficiency. nih.govresearchgate.net nih.gov, researchgate.net
4-Fluoromethylmandelic AcidChiral ResolutionExhibits different enantiomer recognition compared to chloro- and bromo-derivatives when resolved with levetiracetam. nih.govresearchgate.net nih.gov, researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

HJDJYZNELTVHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)O)O

Origin of Product

United States

Stereochemical Investigations and Chiral Resolution of 4 Chloro 2 Methylmandelic Acid

Principles of Chirality in Mandelic Acid Architectures

Mandelic acid and its derivatives, including 4-chloro-2-methylmandelic acid, are characterized by the presence of a chiral center at the α-carbon, which is bonded to a carboxyl group, a hydroxyl group, an aromatic ring, and a hydrogen atom. This substitution pattern results in the existence of two non-superimposable mirror images, known as enantiomers, designated as (R)- and (S)-isomers. nih.govtandfonline.com The spatial arrangement of these four different groups around the α-carbon is the basis of the molecule's chirality and its optical activity. nih.govtandfonline.com

The biological and pharmacological activities of mandelic acid derivatives are often enantiomer-specific. Therefore, the separation of these enantiomers, a process known as chiral resolution, is of significant importance in the pharmaceutical industry. nih.govresearchgate.net The distinct three-dimensional structures of enantiomers lead to different interactions with other chiral molecules, such as enzymes and receptors in the body, which is the foundation for their differential biological effects. mdpi.comnih.gov The effectiveness of chiral resolution techniques relies on exploiting these differences in interaction with a chiral environment, such as a chiral stationary phase in chromatography or a chiral resolving agent in crystallization. redalyc.orggoogle.com

The fundamental principle behind chiral recognition involves a three-point interaction model, where one enantiomer interacts with a chiral selector at three points, while the other can only interact at two, leading to a difference in the stability of the transient diastereomeric complexes formed and enabling their separation. acs.org The nature and position of substituents on the phenyl ring of mandelic acid can significantly influence the chiral recognition process by altering the molecule's steric and electronic properties. mdpi.comacs.org

Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of racemic compounds. nih.gov One approach involves the use of a conventional achiral stationary phase, such as C18, and the addition of a chiral selector to the mobile phase. nih.gov This chiral mobile phase additive (CMPA) interacts with the enantiomers of the analyte to form transient diastereomeric complexes, which have different affinities for the stationary phase, leading to their separation. nih.gov

For the enantioseparation of mandelic acid derivatives, cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have proven to be effective CMPAs. nih.govresearchgate.net These cyclic oligosaccharides have a chiral cavity that can include guest molecules, and the formation of these inclusion complexes is a key factor in chiral recognition. nih.govmdpi.com The success of the separation is influenced by several factors, including the type and concentration of the cyclodextrin (B1172386), the pH of the mobile phase, and the type and concentration of the organic modifier. nih.govresearchgate.net For instance, studies on various substituted mandelic acids have shown that HP-β-CD and SBE-β-CD can effectively resolve many racemates. nih.gov While direct HPLC data for this compound using this specific technique is not extensively detailed in the provided results, the successful resolution of closely related compounds like 2-chloromandelic acid and 4-chloromandelic acid suggests its applicability. nih.govnih.gov

Table 1: HPLC Enantioseparation of Mandelic Acid Derivatives using Chiral Mobile Phase Additives

RacemateChiral SelectorMobile Phase CompositionResultReference
Mandelic AcidHP-β-CDPhosphate buffer (pH 2.68) and acetonitrile (B52724) (95:5)Well enantioseparated nih.gov
3-Chloromandelic AcidHP-β-CDPhosphate buffer (pH 2.68) and acetonitrile (95:5)Well enantioseparated nih.gov
2-Chloromandelic AcidHP-β-CD/SBE-β-CDPhosphate buffer (pH 2.68) and acetonitrile (95:5 or 100:0)Not enantioseparated nih.gov
4-Chloromandelic AcidNot specifiedNot specifiedInvestigated by SFC nih.gov

This table is illustrative and based on findings for related mandelic acid derivatives.

Gas chromatography (GC) on chiral stationary phases (CSPs) is another powerful technique for the separation of enantiomers. For volatile compounds like the derivatives of mandelic acids, this method is particularly suitable. mdpi.com Permethylated cyclodextrins are commonly used as chiral selectors in GC stationary phases. mdpi.comchromatographyonline.com These cyclodextrin derivatives are incorporated into a polysiloxane liquid stationary phase to create a chiral environment within the capillary column. lcms.cz

The separation mechanism in chiral GC is based on the differential interactions between the enantiomers and the chiral stationary phase. acs.org These interactions can include inclusion complexation within the cyclodextrin cavity, as well as surface interactions involving hydrogen bonding and dipole-dipole forces. mdpi.comacs.org The enantioselectivity is influenced by the size of the cyclodextrin ring (α, β, or γ), the type of derivatization, and the operating temperature. mdpi.com

Research on various substituted mandelic acid methyl esters, including 4-chloro mandelic acid methyl ester, has demonstrated successful enantioseparation on permethylated β-cyclodextrin (β-CD) and other modified cyclodextrin stationary phases. mdpi.commdpi.com In some cases, a reversal of the enantiomer elution order has been observed when changing the type of derivatization on the hydroxyl group of the mandelic acid ester, indicating different chiral recognition mechanisms. mdpi.com

Table 2: GC Chiral Selectivity of Substituted Mandelic Acid Methyl Esters

CompoundChiral SelectorTemperature (°C)Chiral Selectivity (α)Reference
4-chloro mandelic acid methyl esterPermethylated β-cyclodextrin150Not specified mdpi.com
4-chloro mandelic acid methyl esterOctakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin160High selectivity mdpi.com
3-chloro mandelic acid methyl esterPermethylated β-cyclodextrin130Not specified mdpi.com

This table highlights the application of chiral GC to closely related compounds.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. wiley.com It has been successfully applied to the preparative enantioseparation of various racemic compounds, including mandelic acid derivatives. nih.govrsc.orgscience.gov

In the context of chiral separations, a chiral selector is typically added to the two-phase solvent system. nih.gov The enantiomers of the racemate are then separated based on their differential partitioning between the two liquid phases, which is influenced by the formation of diastereomeric complexes with the chiral selector. nih.gov Cyclodextrins and their derivatives, such as HP-β-CD and SBE-β-CD, have been effectively used as chiral selectors in HSCCC for the resolution of mandelic acid derivatives. nih.govresearchgate.net

The selection of a suitable two-phase solvent system is crucial for successful enantioseparation by HSCCC. nih.gov The system must provide an appropriate partition coefficient for the analyte and allow the chiral selector to be predominantly located in one phase while maintaining its chiral recognition ability. nih.gov While specific studies on the HSCCC resolution of this compound are not detailed in the provided search results, the successful preparative separation of other substituted mandelic acids, such as α-cyclopentylmandelic acid, demonstrates the potential of this technique for obtaining larger quantities of pure enantiomers. nih.govscience.gov

Table 3: Preparative Enantioseparation of α-Cyclopentylmandelic Acid by HSCCC

ParameterValueReference
Chiral SelectorHP-β-CD nih.gov
Sample Size250 mg nih.gov
Purity of Enantiomers95-98% nih.gov
Recovery85-90% nih.gov

This table illustrates the preparative capabilities of HSCCC for a related mandelic acid derivative.

Crystallization is a classical yet powerful method for the resolution of racemates. This technique often involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comnih.gov

The choice of the resolving agent and the solvent is critical for the success of this method. acs.org Studies on halogen-substituted mandelic acids have shown that the position of the halogen substituent on the phenyl ring and the solvent used can significantly influence the efficiency of the resolution and even lead to a reversal of which diastereomeric salt crystallizes preferentially (solvent-induced chirality switching). acs.org For instance, the resolution of meta-halogen-substituted mandelic acids showed that aprotic solvents and short-chain alcohols favored the crystallization of the (S)-salt, while long-chain alcohols favored the (R)-salt. acs.org

Another approach is enantiospecific co-crystallization, where a chiral resolving agent forms a co-crystal with one of the enantiomers of the racemate. nih.govnih.gov Levetiracetam (B1674943) has been used as a resolving agent to separate various halogenated mandelic acids, including 2-chloro, 3-chloro, and 4-chloromandelic acid, through the formation of enantiospecific co-crystals. nih.govnih.gov The efficiency of the resolution and which enantiomer is selectively co-crystallized can be affected by the position and type of the substituent on the mandelic acid. nih.gov

Furthermore, in some cases, the formation of a "double salt," where both enantiomers of the acid crystallize with the resolving agent in a 1:1 ratio, can hinder the resolution process. rsc.orgsemanticscholar.org This has been observed in attempts to resolve 2- and 4-chloromandelic acid with 1-cyclohexylethylamine. rsc.orgsemanticscholar.org

Crystallization-Based Enantiomeric Resolution

Diastereomeric Salt Formation with Chiral Resolving Agents

The most prevalent method for the resolution of racemic acids is the formation of diastereomeric salts using an enantiomerically pure base as a resolving agent. core.ac.uk The resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net

For the closely related 4-chloromandelic acid (4-ClMA), several chiral resolving agents have been successfully employed. (R)-phenylethylamine (R-PEA) has been shown to be an effective resolving agent for (±)-4-chloromandelic acid. researchgate.net The differing solubilities of the resulting diastereomeric salts, (R)-4-ClMA·(R)-PEA and (S)-4-ClMA·(R)-PEA, enable the isolation of the less soluble salt in optically pure crystalline form. researchgate.net

Another effective resolving agent is (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA). researchgate.net Studies have identified optimal conditions for the resolution of 4-ClMA with (R)-(+)-BPA, highlighting the importance of solvent, temperature, and stoichiometry. researchgate.netresearchgate.net The significant differences in thermophysical properties between the less soluble and more soluble salts are fundamental to the success of the resolution. researchgate.net For instance, research has shown that halogen interactions, in addition to hydrogen bonding and CH/π interactions, play a crucial role in the chiral recognition mechanism. researchgate.net Specifically, a chlorine-chlorine interaction was noted in the less soluble salt, whereas a chlorine/π interaction was observed in the more soluble one. researchgate.net

Table 1: Resolution Conditions and Properties of 4-chloromandelic acid Diastereomeric Salts

Resolving Agent Racemic Acid Solvent Molar Ratio (Acid:Base) Filtration Temp. Less Soluble Salt

This table summarizes optimized conditions from a study on 4-chloromandelic acid, a close analog of the title compound. researchgate.net

Preferential Crystallization Studies

Preferential crystallization is a technique used for separating enantiomers that form a conglomerate, which is a mechanical mixture of crystals of the two pure enantiomers. This method involves inducing the crystallization of one desired enantiomer from a supersaturated solution of the racemate by seeding it with a crystal of that same enantiomer. While widely used for various compounds, specific studies detailing the preferential crystallization of this compound are not extensively documented in the surveyed literature. However, research into the related 2-chloromandelic acid has shown that generating a metastable conglomerate can be achieved by using additives like (±)-α-methoxyphenylacetic acid, which stabilizes the system for a successful preferential crystallization process. researchgate.net

Investigating Double Salt Formation in Resolution Processes

During resolution by diastereomeric salt formation, an unexpected outcome can be the formation of a "double salt." A double salt is a crystalline salt that contains both enantiomers of the racemic compound and the optically pure resolving agent, often in a 1:1:1 ratio. rsc.org This phenomenon hinders or entirely prevents effective chiral separation, as there is no longer a significant solubility difference between salts containing the individual enantiomers.

A notable study on 4-chloromandelic acid found that when 1-cyclohexylethylamine was used as the resolving agent, no enantiomeric discrimination occurred. rsc.orgsemanticscholar.org Instead, a double salt containing a 1:1 ratio of (R)- and (S)-chloromandelic acid was formed. rsc.orgsemanticscholar.org The existence of this double salt was confirmed through single-crystal X-ray diffraction. rsc.org The investigation revealed that in this specific system, the formation of the double salt is more favorable than the formation of two distinct diastereomeric salts, thereby preventing resolution. rsc.org This highlights a significant challenge in chiral resolution, where the choice of resolving agent can unexpectedly lead to a stable ternary system that is resistant to separation. semanticscholar.org

Table 2: Solubility Data for 4-chloromandelic acid Salts with 1-cyclohexylethylamine in Dichloromethane

Salt Type Components Solubility (mg/mL)
Homochiral Diastereomer (HOM-4) (R)-(+)-4-chloromandelic acid + (R)-(+)-1-cyclohexylethylamine 2.5
Heterochiral Diastereomer (HET-4) (R)-(+)-4-chloromandelic acid + (S)-(-)-1-cyclohexylethylamine 10.0

The data shows that the homochiral diastereomer is the least soluble, but the formation of the highly stable double salt in resolution experiments prevents efficient separation. rsc.orgsemanticscholar.org

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a fundamental aspect of stereochemistry. For this compound, several spectroscopic and crystallographic methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (e.g., O-Methylmandelic Acid Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the absolute configuration of chiral compounds. researchgate.net The method involves converting the enantiomers of the target compound into diastereomers by reacting them with a chiral derivatizing agent (CDA). researchgate.nettcichemicals.com These newly formed diastereomers have distinct NMR spectra.

Agents such as O-methylmandelic acid are used for this purpose. acs.orgspringernature.com When a chiral primary amine is derivatized with O-methylmandelic acid, two diastereomeric amides are formed. acs.org By analyzing the differences in the chemical shifts (Δδ) of the protons in the two diastereomers, a spatial model can be constructed to deduce the absolute configuration of the original amine. springernature.comdoi.org This principle can be extended to determine the configuration of chiral acids like this compound by derivatizing them with a chiral alcohol or amine and analyzing the resulting diastereomeric esters or amides. The differential shielding effects caused by an aromatic ring within the CDA lead to predictable shifts in the NMR spectrum, allowing for the assignment of stereochemistry. researchgate.net

X-ray Crystallography of Diastereomeric Salts for Stereochemical Elucidation

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of a compound. For chiral resolution, a crystal of one of the diastereomeric salts formed between the racemic acid and the resolving agent is used.

Since the absolute configuration of the chiral resolving agent is already known, the three-dimensional structure of the entire salt, including the previously unknown configuration of the acid enantiomer, can be determined unambiguously. rsc.org Studies on the diastereomeric salts of chloromandelic acids with agents like phenylethylamine and 1-cyclohexylethylamine have utilized X-ray crystallography not only to confirm absolute configurations but also to understand the specific intermolecular interactions responsible for chiral recognition. researchgate.netrsc.org These analyses reveal the complex network of hydrogen bonds, CH/π interactions, and other weak forces that stabilize the crystal lattice and create the solubility difference between the diastereomers. researchgate.net

Applications of 4 Chloro 2 Methylmandelic Acid As a Chiral Building Block and Synthetic Intermediate

Role in Asymmetric Synthesis of Complex Molecules

While mandelic acid and its derivatives are widely recognized as crucial building blocks in asymmetric synthesis, specific documented examples detailing the role of 4-Chloro-2-methylmandelic acid are not prevalent in current literature. The utility of its parent structures, chloromandelic and methylmandelic acids, is well-established.

Precursor for Chiral Organic Compounds

Mandelic acid derivatives are fundamentally important as precursors for a wide array of chiral drugs and other organic compounds. nih.govresearchgate.net Their value stems from the α-hydroxy carboxylic acid moiety, which allows for various chemical transformations. For instance, compounds like (R)-(-)-4-Methylmandelic acid are classified as chiral building blocks for use in organic chemistry. rsc.org Similarly, O-methylmandelic acid is employed as a chiral auxiliary and in the synthesis of complex molecules. mdpi.com Although these examples highlight the general utility of this class of compounds, specific synthetic routes starting from this compound are not detailed in the reviewed sources.

Integration into Novel Synthetic Pathways

The integration of mandelic acid derivatives into novel synthetic pathways is a common strategy for creating complex molecular architectures. For example, O-methylmandelic acid has been used to determine the absolute configuration of chiral primary amines and in the synthesis of bioactive natural products. nih.govresearchgate.netaksci.com Research on other analogues, such as 3-bromo-4-methylmandelic acid, shows their use as intermediates for synthesizing more complex molecules through reactions like esterification and nucleophilic substitution. researchgate.net However, peer-reviewed studies documenting the specific integration of this compound into new synthetic pathways could not be identified.

Contribution to Materials Science and Supramolecular Chemistry

The application of chiral molecules in materials science, particularly for creating structures with enantioselective properties, is a growing field of research. While mandelic acids are potential candidates for such applications, specific studies involving this compound are not prominent.

Building Block for Chiral Coordination Polymers (CPs)

Chiral carboxylic acids are often used as organic linkers to construct chiral coordination polymers. These materials have potential applications in catalysis and separation science. While thermo-sensitive polymers incorporating cyclodextrin (B1172386) have been used for the chiral separation of mandelic acid itself, research detailing the use of this compound as a primary building block for CPs was not found in the available literature. rsc.org

Component in Metal-Organic Frameworks (MOFs) for Enantioselective Applications

Metal-Organic Frameworks (MOFs) built from chiral ligands can exhibit remarkable enantioselective recognition and separation capabilities. The kinetic resolution of various mandelic acid derivatives has been achieved using MOF-based biocatalysts. semanticscholar.org For example, a catalyst combining a Co(II) complex with carbon nitride (C3N4) has been used for the photocatalytic conversion of mandelic acid derivatives, including 4-chloromandelic acid, into valuable aromatic aldehydes. nih.gov This demonstrates the relevance of the mandelic acid scaffold in MOF-related research. However, no sources were found that specifically report the incorporation of this compound as a linker in MOFs for enantioselective purposes.

Intermediates in the Synthesis of Bioactive Compounds (General Pharmaceutical Relevance)

The most significant role documented for analogues of this compound is as intermediates in the synthesis of pharmaceutically active compounds. Mandelic acid derivatives are widely used in the synthesis of antibiotics, anti-obesity agents, and antitumor agents.

Specifically, 4-chloromandelic acid is recognized as an important intermediate in the synthesis of drugs designed to treat diabetes and lipid disorders. rsc.orgresearchgate.net Furthermore, 2-chloromandelic acid is a key intermediate for the anti-thrombotic agent clopidogrel (B1663587), which is used to treat coronary artery and vascular diseases. researchgate.net The general importance of substituted mandelic acids as intermediates for pharmaceuticals is well-documented, suggesting a potential, though not explicitly recorded, role for this compound in similar applications. nih.govresearchgate.net

Below is a table summarizing the pharmaceutical relevance of closely related chloromandelic acids.

CompoundTherapeutic Area of Related Drugs
2-Chloromandelic acid Anti-thrombotic (e.g., Clopidogrel) researchgate.net
4-Chloromandelic acid Anti-diabetic, Lipid disorder treatments rsc.orgresearchgate.net

Mechanistic and Kinetic Investigations Involving 4 Chloro 2 Methylmandelic Acid and Its Analogues

Oxidation Reaction Mechanisms of Alpha-Hydroxy Acids

The oxidation of alpha-hydroxy acids, including mandelic acid and its substituted analogues, has been extensively studied to elucidate the underlying reaction mechanisms. These reactions typically lead to the formation of the corresponding oxoacids. scispace.comtsijournals.comias.ac.in

Kinetic studies involving various chromium(VI) reagents show common mechanistic features. The oxidation of mandelic, glycolic, and lactic acids by tripropylammonium (B8586437) fluorochromate (TriPAFC) in an aqueous acetic acid medium is first order with respect to the oxidant, the hydroxy acid, and hydrogen ions, indicating that the reaction is acid-catalyzed. scispace.com Similar first-order dependence on the oxidant, substrate, and H+ ions is observed in oxidations using triethylammonium (B8662869) fluorochromate (TriEAFC) and quinolinium chlorochromate. orientjchem.orgderpharmachemica.com However, studies using imidazolium (B1220033) fluorochromate (IFC) in dimethyl sulfoxide (B87167) (DMSO) revealed a Michaelis-Menten type of kinetics with respect to the hydroxy acids, suggesting the formation of an intermediate complex. tsijournals.com

A key mechanistic proposal involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step that involves the transfer of a hydride ion from the substrate to the oxidant. tsijournals.comias.ac.in Evidence for this includes the substantial primary kinetic isotope effect observed in the oxidation of α-deuteriomandelic acid (kH/kD = 5.75 to 5.91). tsijournals.comias.ac.in The lack of induced polymerization of acrylonitrile (B1666552) in these reactions suggests that a one-electron oxidation mechanism involving free radicals is unlikely. tsijournals.comorientjchem.org

The reactivity of different alpha-hydroxy acids is influenced by their structure. Activation parameters, such as the enthalpy and entropy of activation, have been calculated for these oxidation reactions. scispace.comderpharmachemica.com The negative entropy of activation observed in several studies supports the formation of a structured, cyclic transition state. scispace.comderpharmachemica.com

Table 1: Activation Parameters for the Oxidation of Various α-Hydroxy Acids by Tripropylammonium Fluorochromate (TriPAFC)

This table presents the calculated enthalpy of activation (ΔH), entropy of activation (ΔS), and free energy of activation (ΔG*) for the oxidation of different α-hydroxy acids. Data sourced from kinetic studies conducted at various temperatures. scispace.com

α-Hydroxy AcidΔH* (kJ mol-1)-ΔS* (J K-1 mol-1)ΔG* (kJ mol-1)
Glycolic Acid56.3128.594.6
Lactic Acid47.5154.393.5
Mandelic Acid42.5165.291.7

Photocatalytic Conversion Pathways to Aromatic Aldehydes

Photocatalysis offers a green and efficient pathway for the selective oxidation of mandelic acid and its derivatives to valuable aromatic aldehydes. nih.govresearchgate.net This method utilizes semiconductor materials as catalysts, which, upon irradiation with light, generate electron-hole pairs that drive the oxidation process. aelsindia.com

One effective system employs a cobalt(II)-based complex loaded onto graphitic carbon nitride (Co-L/C₃N₄) as a photocatalyst. nih.govresearchgate.net This composite material demonstrates enhanced photocatalytic activity for converting substituted mandelic acids, achieving over 90% conversion. nih.gov The mechanism involves the remarkable separation of photogenerated electron-hole pairs, a critical factor for high efficiency. nih.govresearchgate.net In-situ Fourier-transform infrared (FTIR) spectroscopy has confirmed the formation of aldehyde groups during the selective oxidation process. nih.gov The proposed pathway for the photo-oxidation of p-hydroxymandelic acid by Co-L/C₃N₄ highlights the synergistic effect between the cobalt complex and the C₃N₄ support. researchgate.net

Titanium dioxide (TiO₂) is another widely used photocatalyst for this transformation. aelsindia.comresearchgate.net Studies on the photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid (MCPA), an analogue, identified 4-chloro-2-methylphenol (B52076) as a major intermediate. researchgate.net The efficiency of the photocatalytic process can depend on the specific type of TiO₂ used, with materials like Degussa P25 showing high activity. researchgate.net Merged Nickel and photoredox catalysis has also been developed for the selective decarboxylative oxidation of mandelic acids to form aldehydes and ketones without significant overoxidation. chemrxiv.org

Table 2: Photocatalytic Systems for Mandelic Acid Derivative Conversion

This table summarizes different photocatalytic systems used for the conversion of mandelic acid and its analogues, highlighting the catalyst, substrate, and key findings.

Catalyst SystemSubstrate ExamplePrimary ProductKey FindingReference
Co(II)/C₃N₄Substituted Mandelic AcidsAromatic AldehydesHigh conversion (>90%) due to efficient charge separation. nih.govresearchgate.net
Nickel/PhotoredoxMandelic AcidsAldehydes and KetonesDecoupling of decarboxylation and oxidation steps prevents overoxidation. chemrxiv.org
Titanium Dioxide (TiO₂)4-chloro-2-methylphenoxyacetic acid4-chloro-2-methylphenol (intermediate)The reaction rate is dependent on the specific crystalline form of TiO₂. researchgate.net

Insights into Chiral Recognition Mechanisms

The enantioselective recognition and separation of mandelic acid derivatives are of significant interest, particularly for the pharmaceutical industry where single enantiomers are often required. asm.org Chiral recognition relies on the differential interactions between the enantiomers and a chiral selector or resolving agent.

One powerful method for elucidating chiral recognition is the analysis of diastereomeric salts formed between a racemic acid and a chiral base. researchgate.net For 4-chloromandelic acid, (R)-(+)-N-benzyl-1-phenylethylamine can be used as a resolving agent. researchgate.net Crystallographic analysis of the resulting diastereomeric salts reveals that weak intermolecular forces, such as CH/π interactions, van der Waals forces, and halogen-based interactions (Cl···Cl and Cl/π), play a crucial role in chiral discrimination, especially when hydrogen bonding patterns are similar between the less and more soluble salts. researchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) using chiral mobile phase additives is another common technique. nih.govnih.gov Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can effectively separate enantiomers of mandelic acid derivatives. nih.govnih.gov The mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the enantiomers. The stability of these complexes differs between the two enantiomers, leading to different retention times. Studies show that these inclusion complexes typically have a 1:1 stoichiometry. nih.gov

Enzymatic resolution, for instance using lipases, also provides a highly enantioselective pathway. The transesterification of mandelic acid derivatives catalyzed by thermophilic lipases can achieve excellent kinetic resolution. mdpi.com The enzyme's active site provides a chiral environment where one enantiomer fits preferentially, leading to its selective reaction. mdpi.com

Theoretical and Computational Studies on Reactivity and Stereoselectivity

Theoretical and computational chemistry provides invaluable tools for understanding the reactivity and stereoselectivity of molecules like 4-chloro-2-methylmandelic acid at a molecular level. These methods can model transition states and intermolecular interactions that are difficult to observe experimentally.

Computational studies have been applied to investigate the stereoselectivity of reactions involving mandelic acid analogues. For example, modeling of the Diels-Alder reactions of dienol esters derived from O-methylmandelic acid has been performed to understand the factors controlling the stereochemical outcome. acs.org Similarly, computational investigations of the hetero-Diels–Alder reaction of nitroso derivatives have shown that the reaction proceeds through a concerted, asynchronous transition state. beilstein-journals.org

The mechanism of chiral recognition has also been explored using computational approaches. Combined experimental studies using Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have been used to probe the enantioselective discrimination of mandelic acid enantiomers by chiral resolving agents like BINOL. mpg.de These simulations can explain differences in experimentally observed diffusion coefficients for heterochiral complexes and, through quantum mechanical calculations, can confirm enantioselective binding preferences based on Gibbs free energies. mpg.de Such integrated approaches offer a comprehensive understanding of the fundamental interactions and structural criteria that govern chiral recognition. mpg.de

Advanced Analytical Techniques for Substituted Mandelic Acid Research

Chromatographic Performance Optimization for Mandelic Acid Derivatives

The separation of mandelic acid derivatives, particularly enantiomers, is a critical aspect of their analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary techniques employed for this purpose, with performance optimization being key to achieving successful separation.

For HPLC, the enantioseparation of mandelic acid derivatives can be effectively achieved using reversed-phase columns with chiral mobile phase additives. nih.govresearchgate.net Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used for this purpose. nih.govresearchgate.net The optimization of chromatographic performance is highly dependent on several factors that influence the retention and enantioselectivity of the separation. nih.govnih.gov

Key parameters that are manipulated to optimize separation include the composition of the mobile phase, the concentration of the chiral additive, the pH of the buffer, and the column temperature. nih.govnih.gov The pH and the type of organic modifier in the mobile phase have been shown to strongly affect the peak resolutions and retention times of the enantiomers. nih.gov For instance, in the separation of various mandelic acid derivatives, acetonitrile (B52724) is often the preferred organic modifier. researchgate.net The concentration of the buffer solution and the temperature generally have a lesser, but still notable, effect on the resolution. nih.gov The main driving forces behind the enantioseparation are attributed to van der Waals forces and hydrogen-bonding interactions between the analytes and the chiral selector. nih.gov

In the context of gas chromatography, mandelic acid and its derivatives often require derivatization due to their high boiling points and polar nature. mdpi.commdpi.com This process involves converting the acidic and alcoholic functional groups into less polar and more volatile forms, making them suitable for GC analysis. mdpi.commdpi.com The choice of derivatizing agent and the specific derivative formed can significantly impact the chiral recognition and separation on various chiral stationary phases, such as those containing permethylated cyclodextrin (B1172386) selectors. mdpi.com Systematic studies on different derivatives help in understanding the chiral recognition mechanisms and in identifying the optimal analytical conditions for separation. mdpi.com

Table 1: Factors Affecting Chromatographic Performance in the Separation of Mandelic Acid Derivatives

ParameterEffect on SeparationOptimization Strategy
Mobile Phase Composition Significantly influences retention times and resolution of enantiomers.Varying the ratio of organic modifier (e.g., acetonitrile) to aqueous buffer to achieve optimal selectivity.
Chiral Additive The type and concentration of the chiral selector (e.g., substituted β-cyclodextrins) are crucial for chiral recognition.Screening different cyclodextrins and optimizing their concentration in the mobile phase.
pH of the Buffer Affects the ionization state of the acidic analytes and their interaction with the stationary and mobile phases.Adjusting the pH to a value that maximizes the difference in interaction for the enantiomers.
Column Temperature Can influence the thermodynamics of the separation, affecting both retention and selectivity.Controlling the temperature to fine-tune the separation, although its effect may be less pronounced than other parameters.
Derivatization (for GC) Essential for the analysis of polar mandelic acid derivatives, with the choice of derivative impacting chiral selectivity.Synthesizing various analytical derivatives to find the most suitable form for GC analysis and to probe chiral recognition features.

Spectroscopic Characterization in Mechanistic Studies (e.g., In Situ IR and UV-Vis Spectroscopy)

Spectroscopic techniques are indispensable for the characterization and mechanistic investigation of reactions involving substituted mandelic acids. In situ infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are particularly powerful for monitoring reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. spectroscopyonline.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is a valuable tool for identifying the functional groups present in mandelic acid derivatives and for tracking their transformations during a chemical reaction. mdpi.comnih.gov The carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1750 cm⁻¹, is a characteristic band for the carboxylic acid group in these molecules. mdpi.com The position of this band can be sensitive to the electronic effects of substituents on the aromatic ring. mdpi.com The O-H stretching vibrations of the carboxylic acid and the α-hydroxyl group are also prominent features in the IR spectrum. nih.govresearchgate.net In mechanistic studies, the disappearance of reactant peaks and the appearance of product peaks can be monitored over time to understand the reaction progress. For example, in the oxidation of mandelic acid, the changes in the IR spectrum can confirm the conversion of the secondary alcohol to a ketone. orientjchem.org The sharpness of the O-H stretching band can also provide information about intermolecular hydrogen bonding. nih.govresearchgate.net

UV-Vis Spectroscopy : UV-Vis spectroscopy is employed to study the electronic transitions in mandelic acid derivatives and to monitor reactions that involve a change in chromophores. The aromatic ring in these compounds gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of the substituents on the phenyl ring. Mechanistic studies often utilize UV-Vis spectroscopy to follow the concentration changes of reactants, intermediates, or products that absorb in this region. orientjchem.orgresearchgate.net For instance, in oxidation reactions involving colored oxidizing agents, the decrease in the concentration of the oxidant can be monitored spectrophotometrically at its maximum absorbance wavelength (λmax) to determine the reaction kinetics. orientjchem.org

Table 2: Application of In Situ Spectroscopic Techniques in Mechanistic Studies of Mandelic Acid Derivatives

Spectroscopic TechniqueInformation ObtainedExample Application
In Situ Infrared (IR) Spectroscopy Real-time monitoring of changes in functional groups. Identification of reaction intermediates.Following the disappearance of the C-O-H bending and C-O stretching bands of the secondary alcohol and the appearance of the C=O stretching band of the ketone during an oxidation reaction.
In Situ Ultraviolet-Visible (UV-Vis) Spectroscopy Tracking the concentration of chromophoric species. Determining reaction kinetics.Monitoring the decrease in absorbance of a colored oxidizing agent to study the kinetics of mandelic acid oxidation.

Application of Spectroscopic Methods for Structure-Activity Relationship Studies (Excluding Biological Activity Details)

Spectroscopic data, often in combination with computational methods, can be used to establish structure-activity relationships (SAR) for substituted mandelic acids. These studies aim to correlate the structural features and electronic properties of the molecules with their chemical reactivity or physical properties, without delving into their biological effects.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute various molecular descriptors, including thermochemical parameters, HOMO/LUMO energies, dipole moments, and charge distributions. nih.govresearcher.liferesearchgate.net These calculated parameters can then be correlated with experimentally obtained spectroscopic data (IR, Raman, NMR) to gain a deeper understanding of the molecule's structure and reactivity. nih.govresearcher.liferesearchgate.net For example, the calculated IR and Raman frequencies can be compared with experimental spectra to validate the computed molecular structures. mdpi.comnih.govresearcher.liferesearchgate.net

The electronic parameters derived from these studies, such as the HOMO-LUMO energy gap, can provide insights into the chemical reactivity and stability of the compounds. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov By systematically studying a series of substituted mandelic acids, it is possible to understand how different substituents on the aromatic ring influence these electronic properties and, consequently, their chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed using descriptors derived from spectroscopic data and computational chemistry. nih.govresearchgate.net While often applied in drug design, the principles of QSAR can be used to predict various chemical properties. For instance, a 3D-QSAR model could be built to correlate the steric and electronic fields of a series of mandelic acid derivatives with their observed reaction rates in a particular chemical transformation. This allows for the prediction of reactivity for new, unsynthesized derivatives.

Table 3: Spectroscopic and Computational Approaches in Structure-Activity Relationship Studies of Mandelic Acid Derivatives

ApproachMethodologyInformation Gained
Spectroscopy Coupled with DFT Calculations Experimental IR, Raman, and NMR spectra are compared with theoretically calculated spectra and molecular properties.Validation of molecular structures and understanding of how substituents affect vibrational frequencies and electronic properties like the HOMO-LUMO gap.
Quantitative Structure-Activity Relationship (QSAR) Development of mathematical models that correlate structural descriptors with chemical properties or reactivity.Predictive models for the chemical behavior of new mandelic acid derivatives based on their structural features.

Environmental and Sustainable Chemistry Perspectives on Mandelic Acid Derivatives

Conversion of Mandelic Acid Derivatives in Wastewater to Value-Added Chemicals

The widespread use of mandelic acid derivatives (MADs) in the pharmaceutical and fine chemical industries has led to their detection in industrial wastewater, posing environmental and toxicity concerns due to their high water solubility. nih.gov Rather than simple degradation, a sustainable approach involves converting these wastewater pollutants into valuable fine chemicals, thereby addressing both pollution and resource utilization. nih.govresearchgate.net

One promising strategy is the photocatalytic conversion of MADs into aromatic aldehydes, which are themselves valuable chemical intermediates. researchgate.net Researchers have developed a low-cost and highly efficient composite photocatalyst, consisting of a polymeric Co(II)-based complex loaded onto graphitic carbon nitride (Co-L/C₃N₄), for this purpose. nih.govrsc.org This system operates at room temperature in aqueous media and is driven by solar power, aligning with the principles of green chemistry. nih.govresearchgate.net

The Co-L/C₃N₄ catalyst has demonstrated high efficiency in converting a variety of substituted mandelic acids, including 4-chloromandelic acid, into their corresponding aldehydes. nih.govrsc.org The catalyst enhances light absorption and promotes the separation of photogenerated electron-hole pairs, which is crucial for photocatalytic activity. nih.gov Studies using this system have shown conversion rates exceeding 90% for several mandelic acid derivatives. nih.gov This process not only detoxifies industrial effluent but also reclaims fine chemicals, presenting a sustainable solution for waste valorization. nih.govresearchgate.net

Table 1: Photocatalytic Conversion of Substituted Mandelic Acids using Co-L/C₃N₄ Catalyst This table summarizes the efficiency of a solar-driven photocatalytic process to convert various mandelic acid derivatives found in wastewater into valuable aromatic aldehydes.

Substrate (Mandelic Acid Derivative)Conversion Rate (%)Selectivity for Aldehyde (%)
Mandelic Acid>90~84
4-Chloromandelic Acid>90Data not specified
4-Hydroxy-3-methoxymandelic acid>90Data not specified
4-Hydroxy-3-ethoxymandelic acid>90Data not specified

Source: Adapted from research on solar-driven aromatic aldehyde production. nih.govrsc.org

Development of Green Chemistry Synthetic Routes

Traditional chemical synthesis routes for mandelic acid and its derivatives often rely on hazardous reagents, such as sodium cyanide, which is used to produce the mandelonitrile (B1675950) intermediate from benzaldehyde (B42025). mpg.deresearchgate.netrsc.org These methods pose significant environmental and safety risks. Green chemistry seeks to replace such processes with safer, more sustainable alternatives, primarily through biocatalysis and the use of renewable feedstocks. nih.gov

Biocatalytic Resolution and Synthesis A key area of green synthesis is the use of microorganisms and enzymes to produce optically pure mandelic acid derivatives. Chiral mandelic acids are crucial building blocks for many pharmaceuticals. researchgate.net

One innovative method involves the enantioselective degradation of racemic mixtures using bacteria. Researchers have isolated a strain, Alcaligenes sp. ECU0401, which can selectively degrade one enantiomer from a racemic mixture of mandelic acid or its chloro-substituted derivatives, leaving the other enantiomer in high purity. nih.govresearchgate.net This biocatalytic process has been successfully applied to produce (R)-(-)-o-chloromandelic acid and (S)-(+)-p-chloromandelic acid with excellent enantiomeric excess (>99.9%). nih.govresearchgate.net The process operates under mild conditions (30°C and a pH of 6.5) and represents a significant improvement over classical resolution methods. nih.govresearchgate.net

Table 2: Enantioselective Degradation of Racemic Chloro-Mandelic Acids using Alcaligenes sp. ECU0401 This table presents the results of a biocatalytic resolution process to obtain optically pure chloro-substituted mandelic acids.

Racemic SubstrateRecovered ProductAnalytic Yield (%)Enantiomeric Excess (e.e.) (%)
(±)-Mandelic Acid(R)-(-)-Mandelic AcidHigh>99.9
(±)-o-Chloromandelic Acid(R)-(-)-o-Chloromandelic AcidHigh>99.9
(±)-m-Chloromandelic Acid(S)-(+)-m-Chloromandelic AcidHigh>99.9
(±)-p-Chloromandelic Acid(S)-(+)-p-Chloromandelic AcidHigh>99.9

Source: Adapted from research on preparation of (R)-(-)-mandelic acid and its derivatives. nih.govresearchgate.net

Enzyme Cascades and Renewable Feedstocks Another advanced green chemistry approach is the design of multi-enzyme cascades that mimic natural metabolic pathways. Researchers at the Max Planck Institute have created a three-enzyme cascade to convert cheap and safe starting materials, oxalic acid and benzaldehyde, into mandelic acid under mild conditions. mpg.dechemeurope.com This system avoids the use of cyanide and can be adapted to synthesize a broad range of mandelic acid derivatives. mpg.dechemeurope.com The ultimate goal is to introduce these enzymatic cascades into microorganisms to enable the fermentation-based production of these valuable chemicals from simple, renewable resources. mpg.dechemeurope.com

Further research has expanded on this by developing five-enzyme artificial cascades capable of producing (R)-mandelic acid from renewable feedstocks like L-phenylalanine, glycerol, and glucose. nih.gov These integrated bioprocesses represent a frontier in sustainable chemical manufacturing, moving away from petroleum-based feedstocks and hazardous chemical processes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-methylmandelic acid, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution or Friedel-Crafts alkylation, using precursors like 2-methylmandelic acid and chlorinating agents (e.g., SOCl₂). Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • X-ray crystallography : Use SHELX-97 for structure refinement and ORTEP-3 for 3D visualization of molecular packing .
  • Spectroscopy : Assign peaks via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and FT-IR (hydroxy stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ with HRMS (ESI+) .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodology : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Validate using spiked impurity standards (e.g., unreacted mandelic acid derivatives) and calculate limits of detection (LOD < 0.1 µg/mL) via signal-to-noise ratios .

Q. How should researchers handle safety and stability considerations for this compound?

  • Methodology : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) per SDS guidelines, and conduct hazard assessments for chlorinated intermediates using NFPA/GHS classifications .

Advanced Research Questions

Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) affect the biological or catalytic activity of this compound?

  • Methodology : Perform chiral resolution using amylose-based HPLC columns. Compare enantiomer activity via enzyme inhibition assays (e.g., dehydrogenases) or catalytic asymmetric synthesis. Use circular dichroism (CD) to correlate optical activity with stereochemical configuration .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound?

  • Methodology : Replicate measurements under standardized conditions (IUPAC guidelines). For solubility, use shake-flask method with buffered solutions (pH 1–12). For pKa, employ potentiometric titration or capillary electrophoresis. Cross-validate with computational models (e.g., COSMO-RS) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodology : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways (e.g., chlorination kinetics) via Gaussian or ORCA software. Validate predictions with experimental Arrhenius plots .

Q. What advanced techniques validate the compound’s role as a ligand or catalyst in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via XAS (XANES/EXAFS) for coordination geometry. Assess catalytic efficiency in oxidation reactions (e.g., cyclohexane → adipic acid) using GC-MS .

Critical Analysis of Evidence

  • Structural Tools : SHELX and ORTEP are industry standards for crystallography but require rigorous data validation to avoid overfitting .
  • Analytical Limitations : Older chromatographic methods (e.g., paper chromatography) lack precision; modern HPLC/MS workflows are preferred .
  • Synthesis Challenges : Chlorination side reactions (e.g., di-substitution) necessitate careful stoichiometric control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.